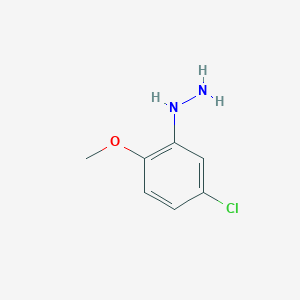

(5-Chloro-2-methoxyphenyl)hydrazine

描述

Significance and Research Context of Substituted Arylhydrazines

Substituted arylhydrazines are a cornerstone of modern organic synthesis, primarily recognized for their role as precursors in the construction of heterocyclic compounds. nih.govrsc.org These molecules are characterized by a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring that bears one or more substituents. The nature and position of these substituents can profoundly influence the reactivity of the hydrazine moiety and the properties of the resulting products. nih.gov

The utility of arylhydrazines stems from their versatile reactivity. They can act as nucleophiles, electrophiles, and radical precursors, participating in a wide array of chemical transformations. nih.gov One of the most notable applications of arylhydrazines is in the Fischer indole (B1671886) synthesis , a powerful and widely used method for preparing indoles, which are prevalent motifs in natural products and pharmaceuticals. nih.govrsc.orgyoutube.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde. youtube.comwikipedia.orgjk-sci.com

Beyond indole synthesis, arylhydrazines are employed in the synthesis of other important heterocyclic systems such as pyrazoles, indazoles, and β-lactams. nih.govrsc.org They also serve as arylation agents in various cross-coupling reactions, demonstrating their utility in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The ability to introduce diverse aryl groups makes them valuable building blocks in combinatorial chemistry and drug discovery programs. orientjchem.org

The presence of substituents on the aromatic ring, such as the chloro and methoxy (B1213986) groups in (5-Chloro-2-methoxyphenyl)hydrazine, provides a means to modulate the electronic and steric properties of the molecule. nih.gov This, in turn, allows for the fine-tuning of reaction outcomes and the synthesis of a diverse library of compounds with varied biological activities. For instance, electron-donating groups can accelerate reactions where the aniline-like nitrogen attacks an electrophile, while electron-withdrawing groups can hinder such reactions. youtube.com

Overview of the Compound's Role in Modern Organic Chemistry and Synthesis

This compound, with its specific substitution pattern, is a valuable reagent in organic synthesis. The chloro group at the 5-position and the methoxy group at the 2-position of the phenyl ring impart distinct electronic properties that influence its reactivity.

A primary application of this compound is in the Fischer indole synthesis . The reaction of this compound with a suitable ketone or aldehyde leads to the formation of substituted indoles. The positions of the chloro and methoxy groups on the resulting indole ring are determined by the initial substitution pattern of the hydrazine. This targeted synthesis is crucial for creating specific indole derivatives with potential applications in medicinal chemistry and materials science.

The presence of the methoxy group can sometimes lead to unexpected reaction pathways in the Fischer indole synthesis. For instance, studies on methoxy-substituted phenylhydrazones have shown that cyclization can occur at the position bearing the methoxy group, leading to "abnormal" products alongside the expected "normal" products. nih.gov This highlights the intricate interplay of electronic effects in directing the course of the reaction.

Furthermore, this compound can participate in other synthetic transformations characteristic of arylhydrazines. These include its use in the synthesis of other heterocyclic structures and as a partner in cross-coupling reactions. nih.govrsc.org The chloro and methoxy substituents can also serve as handles for further functionalization, allowing for the elaboration of the initial product into more complex molecular architectures.

Below is a table summarizing the key properties of this compound hydrochloride, the common salt form of the compound.

| Property | Value |

| CAS Number | 5446-16-2 |

| Molecular Formula | C7H10Cl2N2O |

| Molecular Weight | 209.07 g/mol |

| Appearance | Solid |

| Synonyms | 4-Chloro-2-hydrazinoanisole hydrochloride, 5-Chloro-2-methoxyphenylhydrazine, HCl |

Table 1: Physicochemical Properties of this compound hydrochloride. cymitquimica.comsigmaaldrich.comscbt.com

Structure

3D Structure

属性

IUPAC Name |

(5-chloro-2-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPVUKFDXCAPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328290 | |

| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202823-24-3 | |

| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202823-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Methoxyphenyl Hydrazine and Its Precursors

Strategies for the Preparation of Substituted Phenylhydrazines

The preparation of substituted phenylhydrazines is primarily achieved through two major strategic routes: the long-established method involving the diazotization of anilines followed by reduction, and contemporary palladium-catalyzed cross-coupling reactions.

Classical Diazotization and Subsequent Reduction Pathways

The traditional and widely used method for synthesizing arylhydrazines involves a two-step sequence starting from the corresponding substituted aniline. google.com The first step is the formation of a diazonium salt, which is then reduced to the desired hydrazine (B178648) derivative. libretexts.org The precursor for (5-Chloro-2-methoxyphenyl)hydrazine in this pathway is 2-Chloro-5-methoxyaniline. sigmaaldrich.com This process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–10 °C) to form the corresponding aryl diazonium salt. masterorganicchemistry.comgoogle.com The resulting diazonium salt is a versatile intermediate that can be converted to the hydrazine through various reduction techniques. libretexts.org

One of the common methods for the reduction of aryl diazonium salts to arylhydrazines is the use of stannous chloride (SnCl₂) in the presence of an acid. google.comlibretexts.org This method is valued for its effectiveness in producing substituted phenylhydrazines. The reaction involves the reduction of the diazonium salt, such as the one derived from 2-Chloro-5-methoxyaniline, to the corresponding this compound hydrochloride. The general mechanism involves the transfer of electrons from the Sn(II) salt to the diazonium cation, leading to the formation of the hydrazine and Sn(IV). The reaction is typically carried out in a strong acidic medium, like concentrated hydrochloric acid, to maintain the stability of the reactants and products.

Table 1: Comparison of Classical Reduction Techniques for Aryl Diazonium Salts

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Stannous Chloride (SnCl₂) | Concentrated HCl, Low Temperature | Effective, well-established google.com | Use of a metal salt, potential for tin-containing byproducts |

| Sulfites / Hydrogen Sulfites | Aqueous solution, controlled pH and temperature | Avoids heavy metal reagents, can be cost-effective google.comorgsyn.org | Can require careful pH control, may involve multiple steps libretexts.orggoogle.com |

An alternative to stannous chloride reduction is the use of sulfites, such as sodium sulfite (B76179) (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃). libretexts.orggoogle.com This method, often referred to as the Fischer phenylhydrazine (B124118) synthesis, is a standard industrial process. drugfuture.com The reaction proceeds in stages. Initially, the diazonium salt reacts with an excess of sodium sulfite to form an aryl diazosulfonate salt. google.com This intermediate is then reduced by an additional equivalent of sulfite or hydrogen sulfite, often with gentle heating, to a hydrazine sulfonic acid salt. libretexts.orggoogle.com Finally, acid hydrolysis of the hydrazine sulfonic acid salt cleaves the N-S bond to yield the arylhydrazine hydrochloride. google.comdrugfuture.com This approach avoids the use of heavy metal reducing agents. orgsyn.org

The success and yield of hydrazine synthesis via diazonium salt reduction are highly dependent on the optimization of reaction conditions, particularly temperature and pH.

Temperature: The initial diazotization must be conducted at low temperatures, typically between 0 and 10°C, as aryl diazonium salts are thermally unstable and can decompose, especially when isolated. google.comwhiterose.ac.uk Higher temperatures during reduction can also lead to side reactions and the formation of tars, significantly lowering the yield of the desired phenylhydrazine. orgsyn.org

pH Control: Maintaining the correct pH is critical throughout the process. During diazotization, a strong acidic medium is necessary. masterorganicchemistry.com In the sulfite reduction method, the pH must be carefully controlled. For instance, the initial coupling of the diazonium salt with sulfite is often performed in a neutral to slightly alkaline medium (pH 6-10). google.comgoogle.com Subsequently, the reduction and hydrolysis steps require acidic conditions to form the final hydrazine hydrochloride product. libretexts.orggoogle.com Improper pH can lead to the formation of unwanted side products or prevent the reaction from proceeding to completion. orgsyn.org For example, in the sulfite method, if the solution is acidified too early, before the initial reduction is complete, the final product may be contaminated with colored impurities. orgsyn.org

Palladium-Catalyzed C-N Coupling Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orguwindsor.ca This methodology has been extended to the synthesis of aryl hydrazines, providing a valuable alternative to classical methods, especially for substrates that may be sensitive to the harsh conditions of diazotization and reduction. uwindsor.canih.gov The reaction involves the coupling of an aryl halide (or triflate) with hydrazine or a hydrazine equivalent, catalyzed by a palladium complex. wikipedia.orgthieme-connect.de For the synthesis of this compound, this would involve coupling a suitable aryl precursor with hydrazine hydrate (B1144303).

Recent advancements have led to highly efficient catalyst systems that can operate at very low catalyst loadings (as low as 100 ppm) and utilize inexpensive bases like potassium hydroxide, making the process more economical and industrially viable. nih.govosti.gov These reactions often show high selectivity for the desired mono-arylated hydrazine product. nih.govthieme-connect.de

The catalytic cycle of the palladium-catalyzed synthesis of aryl hydrazines is analogous to the general mechanism of the Buchwald-Hartwig amination. wikipedia.orgyoutube.com The key steps are as follows:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. wikipedia.org

Ligand Exchange/Coordination: The hydrazine coordinates to the palladium center.

Deprotonation: A base is required to deprotonate the coordinated hydrazine, forming a palladium-hydrazido complex. osti.govyoutube.com Kinetic studies have shown that this deprotonation can be the rate-limiting step of the entire catalytic cycle. thieme-connect.deosti.gov

Reductive Elimination: The aryl group and the hydrazido group are eliminated from the palladium center, forming the C-N bond of the aryl hydrazine product (Ar-NHNH₂) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. thieme-connect.deyoutube.com

The choice of ligand is crucial for the efficiency of the catalyst. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as Josiphos-type ligands (e.g., CyPF-tBu), are often employed to facilitate both the oxidative addition and the final reductive elimination steps. wikipedia.orgnih.gov The mechanism can be influenced by the reaction conditions, with different catalyst resting states and pathways potentially operating, which can affect the selectivity for mono-arylation versus di-arylation. osti.gov

Substrate Scope and Ligand Effects in Coupling Reactions

The formation of the C-N bond in aryl hydrazines can be efficiently achieved through modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.orgresearchgate.net This palladium-catalyzed method offers a powerful alternative to traditional syntheses, allowing for the coupling of aryl halides or triflates with hydrazine. The success of this reaction is highly dependent on the choice of ligand, which influences the catalyst's stability, activity, and the scope of compatible substrates.

The substrate scope for Buchwald-Hartwig amination is broad, encompassing a variety of (hetero)aryl chlorides, bromides, and tosylates. acs.orgguidechem.com Electronically diverse substituents on the aryl ring, ranging from electron-donating groups like methoxy (B1213986) to electron-withdrawing groups such as acetyl, are generally well-tolerated. acs.org For the synthesis of this compound, a potential starting material would be a di-halogenated precursor such as 1,4-dichloro-2-methoxybenzene or 2-bromo-1-chloro-4-methoxybenzene.

Ligands play a pivotal role in the efficacy of the Buchwald-Hartwig amination. Sterically bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The choice of ligand can significantly impact reaction yields and conditions. For instance, specialized ligands have been developed to enable the use of aqueous ammonia (B1221849) as a reagent, which can be challenging due to competing side reactions. guidechem.com The use of N-heterocyclic carbene (NHC) ligands has also proven effective for the amination of aryl tosylates. acs.org

The following table summarizes the effect of different ligands on the Buchwald-Hartwig amination of various aryl halides, illustrating the broad applicability of this methodology.

Interactive Data Table: Ligand Effects in Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine | Ligand | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Tosylates (various) | Morpholine | IPr(NMe2)2 | Pd-NHC | Good | acs.org |

| (Hetero)aryl Chlorides | Primary/Secondary Amines | Mor-DalPhos | [Pd(cinnamyl)Cl]2 | 50-99 | researchgate.net |

| Aryl/Heteroaryl Halides | Aqueous Ammonia | KPhos | Palladium | High Selectivity | guidechem.com |

| (Hetero)aryl Chlorides | Hydrazine | BippyPhos | Palladium | - | bldpharm.com |

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several routes, each with its own set of advantages and disadvantages regarding factors like regioselectivity, yield, and purity.

Yield and Purity Considerations Across Methodologies

The classical diazotization-reduction method, while reliable, can sometimes suffer from moderate yields and the formation of byproducts that require extensive purification. For instance, the synthesis of methoxyphenylhydrazine via this route can result in yields of around 83-85%, with purities exceeding 99% after purification. google.comchemicalbook.com

Interactive Data Table: Yield and Purity in Diazotization-Reduction Synthesis of Methoxyphenylhydrazines

| Starting Aniline | Reducing Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| o-Anisidine | Sodium Nitrite / Sodium Hydrogensulfite | 83.3 | >99 | chemicalbook.com |

| p-Anisidine | Tin(II) Chloride | - | - | google.com |

| 4-Methoxyaniline | Sodium Nitrite / Tin(II) Chloride | - | - | guidechem.com |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Methoxyphenyl Hydrazine

General Reaction Profiles of Substituted Phenylhydrazines

The hydrazine (B178648) group (-NHNH2) is characterized by its nucleophilic nature, a consequence of the lone pair of electrons on each nitrogen atom. In reactions, phenylhydrazines can act as ambident nucleophiles. nih.gov The terminal nitrogen (β-nitrogen) is generally more nucleophilic and basic due to its greater distance from the electron-withdrawing phenyl ring. This inherent nucleophilicity allows hydrazines to readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form hydrazones. chemicalbook.comncert.nic.in This initial condensation is a critical step in many of its subsequent reactions, including the renowned Fischer indole (B1671886) synthesis. wikipedia.org The reactivity of the hydrazine moiety is, however, sensitive to the electronic environment imposed by substituents on the phenyl ring. nih.gov

Chloro Group: The chlorine atom at the C-5 position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect deactivates the phenyl ring towards electrophilic substitution and decreases the electron density on the hydrazine moiety, thereby reducing its nucleophilicity compared to unsubstituted phenylhydrazine (B124118).

Methoxy (B1213986) Group: The methoxy group at the C-2 position is an electron-donating group through resonance (mesomeric effect), where its lone pair of electrons can be delocalized into the aromatic system. This effect increases the electron density of the ring and can enhance the nucleophilicity of the nearby hydrazine group. However, its ortho position can also introduce steric hindrance, potentially influencing the approach of reactants. nih.govmathnet.ru

The combined influence of the deactivating chloro group and the activating methoxy group results in a nuanced reactivity profile for (5-Chloro-2-methoxyphenyl)hydrazine. nih.govnih.gov The precise outcome of its reactions is often a delicate balance between these electronic and steric factors.

Specific Named Reactions Involving this compound

The most prominent named reaction involving this compound is the Fischer indole synthesis, a powerful method for creating the indole ring system. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the phenylhydrazine and a suitable ketone or aldehyde. wikipedia.orgrsc.org

The reaction between this compound and an unsymmetrical ketone like propiophenone (B1677668) provides a clear example of the complex reactivity of this substituted hydrazine, leading to both "normal" and "abnormal" products. mathnet.ru

In a typical Fischer indole synthesis, the arylhydrazone intermediate undergoes a mathnet.rumathnet.ru-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the indole ring. wikipedia.org When this compound (1) is condensed with propiophenone, the intermediate hydrazone (2) is formed. The "normal" or expected pathway involves cyclization at the C-6 position of the phenyl ring (ortho to the hydrazine group and not occupied by the methoxy group), which, after rearrangement and elimination, yields 4-chloro-7-methoxy-3-methyl-2-phenyl-1H-indole (3). mathnet.ru

In a study where the Fischer cyclization of the crude hydrazone (2) was carried out by heating in a methanolic hydrogen chloride solution, the normal indolization product (3) was isolated in a 26% yield. mathnet.ru

Table 1: Normal Fischer Indolization Product of this compound with Propiophenone

| Reactant 1 | Reactant 2 | Reaction | Normal Product | Yield | Reference |

| This compound | Propiophenone | Fischer Indole Synthesis | 4-Chloro-7-methoxy-3-methyl-2-phenyl-1H-indole | 26% | mathnet.ru |

Arylhydrazones that possess an alkoxy group, such as a methoxy group, in the ortho position are known to sometimes yield products other than the anticipated 7-alkoxyindoles. mathnet.ru These are often referred to as abnormal Fischer indolizations. nih.govmathnet.ru

In the case of the reaction between this compound and propiophenone, alongside the normal product, an unexpected indoline (B122111) derivative, 6-chloro-3-methoxy-3-methyl-2-phenyl-3H-indole (4), was also isolated in an 11% yield. mathnet.ru The formation of this product is considered an "ortho-C-6 abnormal Fischer indolization." mathnet.ru The proposed mechanism for this abnormal pathway suggests a migration of the methoxy group from its original position to the C-3 position of the indole intermediate, followed by aromatization of the benzene (B151609) ring. mathnet.ru

The isolation of such abnormal products highlights the intricate mechanistic pathways that can be operative in Fischer indole syntheses, particularly when the phenylhydrazine is substituted with groups like methoxy at the ortho position. nih.govmathnet.ru

Table 2: Abnormal Fischer Indolization Product of this compound with Propiophenone

| Reactant 1 | Reactant 2 | Reaction | Abnormal Product | Yield | Reference |

| This compound | Propiophenone | Fischer Indole Synthesis | 6-Chloro-3-methoxy-3-methyl-2-phenyl-3H-indole | 11% | mathnet.ru |

Fischer Indolization Reactions with Ketones (e.g., propiophenone)

Mechanistic Elucidation of Rearrangements and Methoxy Group Migration

The most significant rearrangement involving derivatives of this compound is the Fischer indole synthesis, a classic acid-catalyzed reaction that converts phenylhydrazones into indoles. nih.govwikipedia.org The mechanism proceeds through a critical acs.orgacs.org-sigmatropic rearrangement of the protonated phenylhydrazone (or more accurately, its enehydrazine tautomer). wikipedia.org

However, the presence of a methoxy group at the C-2 position, as in this compound, introduces complexities and can lead to "abnormal" reaction pathways. nih.gov Studies on analogous 2-methoxyphenylhydrazones have revealed that cyclization can occur at the methoxy-substituted carbon (C-2), which is not the typical outcome. This abnormal cyclization can result in the migration or even elimination of the methoxy group. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone in the presence of HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as a major "abnormal" product, alongside the expected "normal" product, ethyl 7-methoxyindole-2-carboxylate. nih.gov This outcome suggests a mechanism where the cyclization intermediate undergoes substitution, replacing the methoxy group with a chlorine atom from the acidic medium. The propensity for such rearrangements highlights the nuanced reactivity of methoxy-substituted phenylhydrazines under acidic conditions.

Table 1: Products from Fischer Indole Synthesis of a 2-Methoxyphenylhydrazone Derivative nih.gov

| Reactant | Conditions | Normal Product (7-methoxyindole) | Abnormal Product (6-chloroindole) |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Minor product | Major product |

Derivatization Reactions and Functional Group Transformations

The hydrazine and aromatic functionalities of this compound allow for a wide range of derivatization reactions, enabling its use as a versatile building block in organic synthesis.

Hydrazone Formation with Carbonyl Compounds

This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (5-chloro-2-methoxyphenyl)hydrazones. nih.govwikipedia.org This reaction is a fundamental transformation of the hydrazine group and is typically the first step in multi-step syntheses like the Fischer indole synthesis or the Wolff-Kishner reduction.

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of the hydrazone functional group. The reaction is often catalyzed by a small amount of acid.

General Reaction for Hydrazone Formation

R¹R²C=O + H₂NNHC₆H₃(Cl)(OCH₃) → R¹R²C=NNHC₆H₃(Cl)(OCH₃) + H₂O

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

Fischer Indole Synthesis: As previously discussed, the primary cyclization reaction for hydrazones derived from this compound is the Fischer indole synthesis, which yields substituted indoles. wikipedia.orgorganic-chemistry.org The specific substitution pattern of the starting hydrazine dictates the final indole structure, with this compound expected to produce derivatives of 4-chloro-7-methoxyindole under normal cyclization conditions. nih.gov

Synthesis of Pyrimidinones (B12756618): The compound has been utilized in the synthesis of complex heterocyclic systems. For example, it is a key starting material in the multi-step synthesis of 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), a selective myeloperoxidase inhibitor. nih.gov This synthesis involves the construction of a thiouracil ring, a derivative of pyrimidine.

1,3-Dipolar Cycloadditions: Hydrazone derivatives can be further manipulated for cyclization. For instance, tosylhydrazones, formed from the reaction of a hydrazone with tosyl chloride, can be oxidized with reagents like lead tetraacetate (LTA) to generate highly reactive nitrilimine intermediates. researchgate.net These nitrilimines can then undergo intramolecular 1,3-dipolar cycloaddition reactions to construct fused pyrazole (B372694) ring systems, demonstrating a pathway to complex polyheterocycles. researchgate.net

Oxidation and Reduction Chemistry of the Hydrazine Functionality

The nitrogen atoms of the hydrazine group in this compound and its derivatives can undergo both oxidation and reduction.

Oxidation: The oxidation of hydrazones is a key step in certain synthetic routes. As mentioned, the oxidation of tosylhydrazones with LTA generates nitrilimines for cycloaddition reactions. researchgate.net This represents an oxidative transformation of the hydrazine derivative.

Reduction: The most notable reduction reaction involving this class of compounds is the Wolff-Kishner reduction. While the reaction is performed on the hydrazone derivative, it ultimately serves to reduce the original carbonyl compound to a methylene (B1212753) group (-CH₂-). The hydrazone intermediate is treated with a strong base, such as potassium hydroxide, at high temperatures, leading to the elimination of nitrogen gas (N₂) and the formation of an alkane. This provides a method to deoxygenate ketones and aldehydes under basic conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The existing substituents on the aromatic ring of this compound direct the position of any further substitution reactions. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho, para-directing group.

Electrophilic Substitution: The powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C-3 and C-6). The position para to the methoxy group (C-5) is already occupied by chlorine. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C-6 position, and to a lesser extent at the C-4 position, which is already chlorinated. A patent describing related 2-methoxy-5-chloroaniline derivatives demonstrates that nitration of the ring is a feasible transformation. google.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards attack by a nucleophile, and a good leaving group. masterorganicchemistry.commdpi.com The ring of this compound is not highly activated for NAS, as the methoxy group is electron-donating. Therefore, displacing the chloro group via a standard NAS mechanism would likely require harsh reaction conditions.

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazine | Hydrazone |

| Fischer Indole Synthesis | Acid catalyst (on hydrazone) | Hydrazone, Aromatic Ring | Indole |

| Pyrimidinone Synthesis | Various (multi-step) | Hydrazine | Thiouracil derivative |

| Oxidation | Lead Tetraacetate (on tosylhydrazone) | Hydrazone derivative | Nitrilimine |

| Reduction (Wolff-Kishner) | KOH, heat (on hydrazone) | Hydrazone | Alkane |

| Electrophilic Substitution | Nitrating agents, Halogens | Aromatic Ring | Substituted Phenylhydrazine |

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Role as a Key Building Block for Diverse Molecular Structures

(5-Chloro-2-methoxyphenyl)hydrazine is a versatile reagent employed in the assembly of diverse and complex molecular frameworks. hit2lead.comacs.org The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring, in addition to the reactive hydrazine (B178648) group, allows for the strategic development of molecules with specific electronic and steric properties. This makes it an important intermediate in the creation of nitrogen-containing compounds, which are prominent in medicinal chemistry and materials science. nih.govgoogle.com

The primary application of this compound in synthetic chemistry is as a precursor for nitrogen-containing heterocycles. asianpubs.orgnih.gov Hydrazines are fundamental in cyclization reactions that form stable aromatic ring systems. uobaghdad.edu.iq

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a significant class of compounds synthesized from hydrazine precursors. researchgate.net The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and effective method for pyrazole (B372694) ring formation.

Research has demonstrated the regioselective synthesis of pyrazole derivatives using this compound. researchgate.netbohrium.com In these syntheses, the hydrazine or its corresponding hydrazide is condensed with various substituted 1,3-diketones. The term 'regioselective' indicates that the reaction yields one constitutional isomer preferentially over other possibilities, which is crucial for creating specific, well-defined molecular structures. For instance, the synthesis of (5‐chloro‐2‐methoxyphenyl) (5‐alkyl‐3‐(substituted)‐1H‐pyrazol‐1‐yl) methanones was achieved with good to excellent yields (73-94%), highlighting the efficiency and specificity of the reaction. researchgate.net The aromatic character of the pyrazole core makes these resulting structures resistant to oxidation, reduction, and hydrolysis, rendering them useful as stable scaffolds. nih.gov

Examples of Synthesized Pyrazole Derivatives

| Compound Name | Starting Materials | Significance | Reference |

|---|---|---|---|

| (5‐chloro‐2‐methoxyphenyl) (5‐alkyl‐3‐(substituted) (phenyl/alkyl)‐1H‐pyrazol‐1‐yl) methanones | (5-Chloro-2-methoxyphenyl)hydrazide and substituted 1,3-diketones | Demonstrates regioselective synthesis with good yields. | researchgate.netbohrium.com |

| 1,3,4,5-tetrasubstituted pyrazoles | Phenylhydrazine (B124118) (general precursor) and acyl chlorides to form hydrazonyl chlorides | General method for highly substituted pyrazoles via 1,3-dipolar cycloaddition. | nih.gov |

| Trisubstituted pyrazoles | Hydrazine hydrate (B1144303) and R-acylketene dithioacetals | Green synthesis approach using water as a solvent. | mdpi.com |

| 5-aminopyrazoles | Hydrazine, aldehydes, and malononitrile | One-pot, three-component synthesis with high regioselectivity. | nih.gov |

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from hydrazine-derived intermediates. jchemrev.com The most common synthetic pathways involve the cyclization of N-acylhydrazones or the cyclodehydration of diacylhydrazines. nih.govresearchgate.net

The synthesis typically begins with the conversion of this compound into its corresponding acid hydrazide, (5-Chloro-2-methoxyphenyl)hydrazide. This hydrazide then becomes the key intermediate. asianpubs.org One established method involves reacting the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization and form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov Alternatively, the hydrazide can be reacted with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization to yield the oxadiazole. researchgate.net These methods provide versatile routes to a wide array of 1,3,4-oxadiazole derivatives. njppp.com

General Synthetic Routes to 1,3,4-Oxadiazoles from Hydrazides

| Method | Key Intermediate | Reagents | Reference |

|---|---|---|---|

| Cyclodehydration | Diacylhydrazine | Phosphorus oxychloride (POCl₃), Thionyl chloride, Polyphosphoric acid | nih.govresearchgate.net |

| Oxidative Cyclization | N-Acylhydrazone | Formed from acid hydrazide and an aldehyde; various oxidizing agents. | researchgate.net |

| Reaction with Orthoesters | Acid Hydrazide | Triethyl orthoformate | researchgate.net |

| Reaction with Carbon Disulfide | Acid Hydrazide | CS₂, base (e.g., KOH) | jchemrev.com |

Triazoles, five-membered heterocycles with three nitrogen atoms, are another class of compounds readily synthesized from hydrazine precursors. scispace.comnih.gov Specifically, the 1,2,4-triazole (B32235) isomer is accessible through several established synthetic routes involving this compound or its derivatives.

One classical approach is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. scispace.com Another method, the Pellizzari reaction, involves heating an acyl hydrazide with an amide. scispace.com A widely used modern synthesis involves reacting an acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization, often under basic conditions, to yield a 1,2,4-triazole-3-thione. nih.gov Furthermore, reacting acid hydrazides with carbon disulfide and hydrazine hydrate can produce 4-amino-1,2,4-triazoles. nih.gov These varied methods allow for the construction of diversely substituted triazole rings, leveraging the reactivity of the initial hydrazine building block. organic-chemistry.org

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their synthesis often relies on the cyclocondensation of a hydrazine with a 1,4-dicarbonyl compound (e.g., 1,4-diketones, γ-ketoacids, or their derivatives). researchgate.net This reaction is a cornerstone of pyridazine (B1198779) chemistry.

To synthesize a pyridazine derivative using this compound, the hydrazine would be reacted with an appropriate 1,4-dielectrophilic species. researchgate.net For example, condensation with a γ-ketoacid would lead to the formation of a dihydropyridazinone, which can then be oxidized to the corresponding aromatic pyridazinone. The use of β,γ-unsaturated hydrazones, which can be prepared from a hydrazine and an α,β-unsaturated aldehyde or ketone, followed by a copper-promoted 6-endo-trig cyclization, also provides an efficient route to 1,6-dihydropyridazines that can be converted to pyridazines. organic-chemistry.org These synthetic strategies underscore the role of hydrazines as essential precursors for constructing the pyridazine core structure. nih.govresearchgate.net

Beyond the synthesis of individual heterocyclic rings, this compound is instrumental in building more complex, multi-ring organic scaffolds. nih.gov The heterocyclic compounds derived from this hydrazine often serve as intermediates that can be further functionalized or used in subsequent reactions to create larger, more elaborate molecular structures. nih.gov

For example, hydrazine-derived Schiff bases can participate in multicomponent reactions (MCRs) to generate fused heterocyclic systems in a single step. A notable example is the synthesis of pyridotriazine scaffolds through a one-pot reaction involving a 2-hydrazinyl-azine (derivable from hydrazine), an isocyanide, and an aldehyde. nih.gov By slightly modifying the reaction conditions and reagents, the same hydrazine-derived intermediate can be directed to form other fused systems, such as triazolopyridines. nih.gov This highlights how a simple building block can provide access to a diverse range of complex scaffolds through tunable reaction pathways. The resulting polycyclic structures are of significant interest in medicinal chemistry for the development of novel therapeutic agents. google.comnih.gov

Construction of Complex Organic Scaffolds

Utilization in Multi-Step Synthetic Strategies

This compound is a valuable precursor in linear and convergent synthetic strategies aimed at producing complex heterocyclic systems. A notable application is in the synthesis of pyrazole-based compounds, which can serve as key intermediates for more elaborate molecules.

One documented multi-step strategy involves the use of this compound hydrochloride in the creation of potential anti-tubercular agents. google.com The synthesis begins with the reaction of the hydrazine with ethyl-2-acetyl-3-(dimethylamino)acrylate. This step, carried out in ethanol (B145695) with sodium bicarbonate as a base, yields the pyrazole derivative, ethyl 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate. google.com This pyrazole ester is not the final product but a stable intermediate that undergoes further transformation. In the subsequent step, this ester is treated with hydrazine hydrate under reflux to convert it into 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. google.com This carbohydrazide (B1668358) is a crucial intermediate, which is then reacted with various substituted benzoyl chlorides to generate a library of 1,3,4-oxadiazole derivatives. google.com This sequence highlights the role of this compound as a foundational element for building molecular complexity.

Table 1: Multi-Step Synthesis of a Pyrazole Intermediate

| Step | Starting Materials | Reagents/Conditions | Product |

| 1 | This compound HCl, Ethyl-2-acetyl-3-(dimethylamino)acrylate | Sodium bicarbonate, Ethanol, Room Temperature | Ethyl 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate |

| 2 | Ethyl 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide |

This table illustrates a two-step sequence starting from this compound to form a key hydrazide intermediate for further synthesis. google.com

Preparation of Specialty Chemicals and Materials

Specialty chemicals, including pharmaceuticals, are a primary target for syntheses involving this compound. The resulting heterocyclic compounds, particularly pyrazoles and their derivatives, are of significant interest due to their diverse and pronounced biological activities.

The pyrazole carbohydrazide, synthesized as described in the previous section, is itself a specialty chemical, acting as a versatile synthon. Its subsequent reaction with substituted benzoyl chlorides in the presence of pyridine (B92270) leads to N'-benzoyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazides, which are then cyclized to form the target 1,3,4-oxadiazoles. google.com These final compounds, bearing the intact (5-chloro-2-methoxyphenyl)pyrazole substructure, have been investigated for their therapeutic potential, classifying them as high-value specialty chemicals. google.com The specific substitution pattern of the hydrazine—a chloro group at the 5-position and a methoxy group at the 2-position—is integral to modulating the electronic and steric properties of the final molecule, which in turn influences its biological efficacy.

Synthetic Methodologies for Related Functionalized Compounds

Preparation of Substituted Phenylacetic Acid Derivatives

While direct conversion is not a standard procedure, this compound can be used to generate indole (B1671886) scaffolds, which can then be converted into phenylacetic acid derivatives. The Fischer indole synthesis is a classic and powerful method for creating indoles from arylhydrazines and carbonyl compounds. wikipedia.orgtcichemicals.com

The process begins with the acid-catalyzed reaction of this compound with a suitable ketone or aldehyde, such as pyruvic acid, to form a phenylhydrazone intermediate. wikipedia.orgtaylorandfrancis.com This intermediate, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a tcichemicals.comtcichemicals.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org Using pyruvic acid would yield a 6-chloro-7-methoxy-1H-indole-2-carboxylic acid. This indole derivative can then be transformed into a phenylacetic acid analogue. For instance, the carboxylic acid at the 2-position can be converted to a methylene (B1212753) group through reduction, and subsequent functionalization at the 3-position can introduce the acetic acid moiety, leading to a substituted indole-3-acetic acid, a derivative of phenylacetic acid.

Synthesis of Thiourea (B124793) and Sulfonamide Analogues

This compound serves as a nucleophilic starting material for the synthesis of corresponding thiourea and sulfonamide analogues, which are classes of compounds with extensive applications in medicinal chemistry. researchgate.netresearchgate.net

Thiourea Analogues (Thiosemicarbazides): The synthesis of thiourea derivatives from a hydrazine involves its reaction with an isothiocyanate. mdpi.com this compound can react with various aryl or alkyl isothiocyanates. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 1-aryl-4-(5-chloro-2-methoxyphenyl)thiosemicarbazide. The reaction conditions are typically mild, often carried out by stirring the reactants in a suitable solvent like acetone (B3395972) or ethanol at room temperature or with gentle heating. mdpi.com

Sulfonamide Analogues (Sulfonohydrazides): The preparation of sulfonamide derivatives from this compound is generally achieved by reacting it with a sulfonyl chloride (R-SO₂Cl). researchgate.net The reaction is typically performed in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct. The hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form a stable N-S bond, resulting in a N'-(5-chloro-2-methoxyphenyl)sulfonohydrazide. This general method is widely used for the synthesis of sulfonamides from primary or secondary amines and can be adapted for hydrazines. researchgate.netnih.gov

Development of Chalcones and Pyrazoline Derivatives

A prominent application of hydrazines in heterocyclic synthesis is the creation of pyrazolines, which are often derived from chalcones. This two-stage methodology is a cornerstone of heterocyclic chemistry. ijsrst.comamazonaws.com

Stage 1: Chalcone (B49325) Synthesis Chalcones (1,3-diaryl-2-propen-1-ones) are typically synthesized via the Claisen-Schmidt condensation. ajgreenchem.com This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde. For instance, a substituted acetophenone (B1666503) can be reacted with a substituted benzaldehyde (B42025) in the presence of an aqueous alkali solution (e.g., NaOH or KOH) in ethanol. amazonaws.com This produces the α,β-unsaturated ketone system characteristic of chalcones.

Stage 2: Pyrazoline Synthesis The synthesized chalcone serves as the precursor for the pyrazoline ring. The α,β-unsaturated carbonyl system of the chalcone is a perfect Michael acceptor for the nucleophilic hydrazine. The reaction of a chalcone with this compound, typically in a solvent like ethanol or acetic acid, leads to a cyclocondensation reaction. researchgate.net The initial Michael addition of the hydrazine to the double bond is followed by an intramolecular cyclization and dehydration, yielding a 1,3,5-trisubstituted-2-pyrazoline. The (5-Chloro-2-methoxyphenyl) group from the hydrazine becomes the substituent on the N1 position of the pyrazoline ring.

Table 2: General Synthesis of Pyrazolines from Chalcones

| Stage | Reaction Type | Reactants | Product |

| 1 | Claisen-Schmidt Condensation | Aryl methyl ketone + Aromatic aldehyde | Chalcone (α,β-Unsaturated Ketone) |

| 2 | Cyclocondensation | Chalcone + this compound | 1-(5-Chloro-2-methoxyphenyl)-3,5-diaryl-2-pyrazoline |

This table outlines the general two-stage process for synthesizing N-substituted pyrazolines, a common application for hydrazines like this compound.

Research on this compound in Drug Discovery Remains Limited

Despite extensive investigation into hydrazine derivatives for their therapeutic potential, publicly available research focusing specifically on the synthesis and anticancer properties of compounds derived from this compound is notably scarce. While the parent compound, this compound hydrochloride, is commercially available, its application as a direct precursor in the documented development of novel anticancer agents is not well-established in the scientific literature. sigmaaldrich.combldpharm.comcymitquimica.com

The fields of medicinal chemistry and drug discovery heavily rely on the exploration of structure-activity relationships (SAR), rational drug design, and extensive biological testing to develop new therapeutic agents. This process often involves synthesizing a library of derivatives from a starting chemical scaffold and evaluating how different chemical modifications influence their biological activity.

However, in the context of this compound, there is a lack of specific studies detailing the design and synthesis of novel derivatives for the express purpose of biological evaluation against cancer. The scientific literature does not provide significant data on how substituents on this particular hydrazine scaffold might affect biological activity and specificity. Similarly, information regarding rational design approaches, such as those based on molecular docking or mechanistic hypotheses centered on this compound, is not readily found.

Consequently, there is a corresponding absence of reported data on the pharmacological relevance of compounds derived directly from this compound. This includes a lack of studies on their cytotoxic effects on various cancer cell lines and investigations into their potential anti-proliferative mechanisms or impact on cell cycle modulation.

While broader research into compounds with a chloro-methoxyphenyl moiety or hydrazine-containing structures exists, the direct lineage of these developments from this compound is not documented in the available research. For instance, studies on other heterocyclic compounds, such as benzothiazole (B30560) acylhydrazones or piperidin-4-ones, have shown anticancer activity, but these are not derivatives of the specified hydrazine. nih.govnih.gov Similarly, research on compounds like 5-[5-(3-Chloro-4-methoxyphenyl)thiophen-2-yl]picolinamidine hydrochloride salt involves a chloro-methoxyphenyl group but within a different chemical class. nih.gov

Structure Activity Relationship Sar Studies and Drug Discovery Potentials

Pharmacological Relevance of Derived Compounds

Antimicrobial and Antifungal Evaluations

Derivatives of hydrazines, particularly pyrazolines and triazoles, are well-documented for their antimicrobial and antifungal activities. nih.govresearchgate.netnih.gov The synthesis of these heterocyclic systems often involves the condensation of a hydrazine (B178648) derivative with other reactive intermediates. While direct studies on a broad range of derivatives of (5-Chloro-2-methoxyphenyl)hydrazine are not extensively reported in the reviewed literature, the known antimicrobial and antifungal properties of related hydrazone, pyrazole (B372694), and triazole derivatives provide a strong rationale for their investigation. nih.govresearchgate.netrsc.org

Hydrazones, which can be intermediate or final products in reactions involving hydrazines, have shown a range of antimicrobial effects. nih.gov Pyrazoline derivatives, synthesized from chalcones and hydrazines, are also recognized for their moderate antibacterial and antifungal activities, with MIC values reported to be in the range of 32-512 μg/mL for some series. nih.gov The antimicrobial efficacy of these compounds can be influenced by the nature and position of substituents on the aromatic rings. For instance, in some pyrazoline series, a pyridine (B92270) ring and methoxy (B1213986) and bromo substitutions on another phenyl ring were found to be favorable for antibacterial activity. nih.gov

Triazole derivatives, another class of compounds accessible from hydrazine precursors, are known for their potent antifungal properties. nih.gov For example, certain 1,2,4-triazole (B32235) derivatives have demonstrated significant activity against various Candida species, with some compounds exhibiting higher efficacy than the standard drug fluconazole. nih.gov Specifically, derivatives with dichloro substitutions have shown effectiveness against C. albicans. nih.gov Furthermore, some 1,2,3-triazole phenylhydrazone derivatives have exhibited significant anti-phytopathogenic activity, with EC50 values as low as 0.18 μg/mL against Rhizoctonia solani. rsc.org The antifungal mechanism of some triazole derivatives has been linked to the inhibition of enzymes like 14α-demethylase. acs.org

The following table summarizes the antimicrobial and antifungal activities of related hydrazine derivatives, highlighting the potential of compounds derived from this compound.

| Derivative Class | Organism(s) | Activity/Metric | Reference(s) |

| Pyrazoline derivatives | Bacteria and Fungi | MIC: 32-512 μg/mL | nih.gov |

| 1,2,4-Triazole derivatives | Candida species | Higher activity than fluconazole | nih.gov |

| 1,2,3-Triazole phenylhydrazones | Rhizoctonia solani | EC50: 0.18 μg/mL | rsc.org |

| Benzimidazole-triazole derivatives | C. glabrata | MIC: 0.97 μg/mL | acs.org |

Antitubercular Activity Research

The global health challenge of tuberculosis, particularly the rise of drug-resistant strains, necessitates the development of new therapeutic agents. nih.gov Hydrazine derivatives, most notably isoniazid (B1672263) (isonicotinic acid hydrazide), have been a cornerstone of antituberculosis therapy for decades. nih.gov The formation of Schiff bases from hydrazine derivatives is a common strategy to create new compounds with potential antitubercular activity. nih.govnih.gov These modifications can block the deactivating N-acetylation process that affects isoniazid, potentially enhancing efficacy. nih.gov

Research has shown that Schiff bases derived from various hydrazides exhibit significant activity against Mycobacterium tuberculosis. For instance, certain Schiff bases of 2-amino thiazoles have demonstrated good anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml. nih.gov Similarly, metal complexes of Schiff bases derived from substituted indole-2-carbaldehyde and hydrazine hydrate (B1144303) have been synthesized, with a manganese (II) complex showing remarkable activity against Mycobacterium tuberculosis. xiahepublishing.com

While specific studies focusing on the antitubercular activity of this compound derivatives are not prevalent in the reviewed literature, the established importance of the hydrazine scaffold in antitubercular drug design suggests that derivatives of this compound could hold significant promise. The lipophilicity and electronic properties conferred by the chloro and methoxy groups could influence the transport and activity of the resulting molecules.

Antiviral Properties of Related Derivatives (e.g., against HIV)

The indole (B1671886) nucleus, which can be synthesized through Fischer indole synthesis using phenylhydrazine (B124118) derivatives, is a prominent scaffold in many antiviral agents. nih.govnih.gov Indole-based compounds have shown a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govnih.gov

For example, certain indole-3-yl derivatives with a piperazine (B1678402) moiety have been identified as potent HIV-1 attachment inhibitors, with EC50 values in the low nanomolar range. nih.gov The substitution pattern on the indole ring is critical for activity. In some series of indole-based HIV-1 inhibitors, the presence of a cyclopropyl (B3062369) phenyl motif at the indole 2-position was found to be important for good anti-HIV-1 activity. nih.gov

While the direct synthesis and antiviral evaluation of indole derivatives from this compound were not detailed in the provided search results, the known antiviral, including anti-HIV, properties of various indole derivatives underscore the potential of this line of research. The specific substituents on the phenylhydrazine precursor would translate to particular substitutions on the resulting indole ring, which could modulate the antiviral potency.

Enzyme Inhibition and Molecular Target Interactions

A significant finding in the study of derivatives of this compound is the discovery of a highly selective and potent mechanism-based inhibitor of myeloperoxidase (MPO). nih.gov The compound, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), demonstrated robust inhibition of plasma MPO activity. nih.gov MPO is an enzyme implicated in various inflammatory and cardiovascular diseases, making its inhibitors therapeutically relevant. nih.gov This derivative operates through a covalent, irreversible mechanism that is dependent on MPO catalysis. nih.gov

Furthermore, derivatives of hydrazines are known to interact with other enzymatic targets. For instance, some 1,2,3-triazole derivatives have been identified as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), with some compounds showing potent inhibitory activity (IC50 in the low micromolar range) and selectivity. epa.gov

The following table highlights key enzyme inhibitory activities of derivatives related to this compound.

| Derivative | Enzyme Target | Activity/Metric | Reference(s) |

| 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999) | Myeloperoxidase (MPO) | Potent, selective, mechanism-based inhibitor | nih.gov |

| 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives | Pyruvate dehydrogenase complex E1 (PDHc-E1) | IC50 < 21μM | epa.gov |

Analgesic Activity in Derivatives

Pyrazoline derivatives, which are readily synthesized from hydrazines and chalcones, have been extensively studied for their analgesic properties. nih.govresearchgate.netresearchgate.netnih.govamazonaws.com These compounds have shown significant analgesic effects in various preclinical models. nih.govresearchgate.netresearchgate.net

The analgesic activity of pyrazoline derivatives is influenced by the substituents on the heterocyclic ring and the appended phenyl rings. For example, in one study, a series of 2-pyrazolines were synthesized and evaluated for analgesic activity, with some compounds possessing a 3,4,5-trimethoxyphenyl or a 4-methoxyphenyl (B3050149) ring showing the most significant activity. researchgate.net This suggests that electron-releasing groups can enhance the analgesic properties of these compounds. researchgate.net Another study reported that certain 3,5-disubstituted pyrazoline derivatives exhibited analgesic activity in both tail-flick and acetic acid-induced writhing methods. researchgate.net

Given that this compound can be a precursor for the synthesis of a wide range of pyrazoline derivatives, it is plausible that such derivatives would exhibit analgesic properties. The specific substitution pattern of the starting hydrazine would be a key determinant of the final compound's analgesic efficacy.

Advanced Characterization and Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules. By observing the interaction of molecules with electromagnetic radiation, scientists can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. While specific spectra for (5-Chloro-2-methoxyphenyl)hydrazine are not widely published, data for its hydrochloride salt and analogous compounds provide a template for its expected spectral features.

For the hydrochloride salt of this compound, the proton (¹H) NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons. The aromatic protons would appear as a set of multiplets in the downfield region of the spectrum, with their chemical shifts and coupling patterns dictated by the substitution pattern of the benzene (B151609) ring. The methoxy group would present as a sharp singlet, typically around 3.8-4.0 ppm. The hydrazine protons (NH and NH2) would likely appear as broad singlets, and their chemical shifts could be variable depending on the solvent and concentration.

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the proton and carbon signals by showing direct and long-range correlations, respectively.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.8 - 7.2 | 110 - 130 | Complex multiplet patterns expected |

| Methoxy (OCH₃) | ~3.9 | ~56 | Sharp singlet |

| Hydrazine (NH-NH₂) | Variable (broad) | - | Chemical shift is solvent and concentration dependent |

| C-Cl | - | ~125 | |

| C-O | - | ~150 | |

| C-N | - | ~145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include N-H stretching vibrations from the hydrazine group, typically appearing in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy group would be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong absorption band near 1250 cm⁻¹, and the C-Cl stretching vibration would be found in the lower frequency region of the spectrum.

Mass Spectrometry (MS, High-Resolution ESI-MS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI) would provide a highly accurate mass measurement, confirming its molecular formula (C₇H₉ClN₂O).

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Although no crystal structure for this compound itself is publicly available, a study on a closely related derivative, 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one, offers valuable insights. It is important to note the substitution of the methoxy group with a hydroxyl group in this derivative.

Confirmation of Stereochemistry and Bond Parameters

An X-ray crystallographic analysis would unambiguously confirm the connectivity and stereochemistry of this compound. It would provide precise measurements of all bond lengths and angles within the molecule. For instance, the C-Cl, C-O, C-N, and N-N bond lengths would be determined with high accuracy, offering a basis for understanding the electronic effects of the substituents on the phenylhydrazine (B124118) core.

Chromatographic Methods for Purity Assessment and Reaction Monitoringrasayanjournal.co.incdc.gov

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation and quantification of the compound from impurities and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for these purposes. rasayanjournal.co.incdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For hydrazine derivatives like this compound, direct analysis by GC can sometimes be challenging due to their polarity and potential for thermal degradation. researchgate.netmdpi.com This can lead to issues such as poor peak shape and low response. researchgate.net To overcome these challenges, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. nih.gov For instance, hydrazines can be reacted with derivatizing agents like p-dimethylaminobenzaldehyde or pentafluorobenzaldehyde (B1199891) to form stable hydrazones, which are more amenable to GC analysis. nih.gov

In the context of reaction monitoring, GC-MS can be invaluable for identifying and quantifying reactants, intermediates, products, and byproducts in a given chemical transformation. When analyzing complex mixtures containing various nitrogenous compounds, the choice of the GC column is critical. A polar stationary phase, such as polyethylene (B3416737) glycol (e.g., HP-INNOWax), is often preferred as it provides better separation for polar, nitrogen-containing compounds with minimal peak distortion. mdpi.com The mass spectrometer detector provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

While a specific, validated GC-MS method for the routine analysis of this compound is not widely documented in publicly available literature, a general approach can be proposed.

Table 1: Proposed GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-INNOWax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Derivatization | Optional, with a suitable aldehyde or ketone to form a stable hydrazone |

This table presents a hypothetical set of parameters that would serve as a starting point for method development for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds, making it highly suitable for this compound and its salts. cdc.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

A study detailing the separation of chlorophenylhydrazine isomers provides a robust methodology that can be adapted for this compound. rasayanjournal.co.in This method utilizes a C18 stationary phase, which is effective for separating moderately polar compounds. The use of a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) allows for the efficient separation of the main compound from its potential impurities, such as positional isomers or related substances. rasayanjournal.co.in The purity of this compound hydrochloride is often reported by suppliers to be 95% or higher, and HPLC is a primary method to verify this specification. helixchrom.com

Table 2: HPLC Method for Purity Analysis of Chlorophenylhydrazine Derivatives rasayanjournal.co.in

| Parameter | Description |

| Column | Waters X-Bridge C18, or equivalent |

| Mobile Phase A | Buffer (e.g., 0.01 M Potassium Dihydrogen Phosphate with pH adjustment) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to elute compounds with varying polarities. |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Column Temperature | Controlled, e.g., 25-30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) Detector, monitoring at multiple wavelengths (e.g., 220 nm, 254 nm) |

| Injection Volume | 5 - 20 µL |

This table outlines a typical HPLC method that can be used for the purity assessment of this compound, based on established methods for similar compounds. rasayanjournal.co.in The method would be capable of separating the target compound from process-related impurities and degradation products, allowing for accurate purity determination.

Elemental Analysissigmaaldrich.comnih.gov

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. This is a critical step in characterizing a newly synthesized compound to confirm its empirical and molecular formula. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared against the theoretically calculated values based on the compound's proposed formula.

For this compound, the analysis would typically focus on C, H, N, and Cl. The theoretical composition can be calculated from its molecular formula. It is important to consider the form of the compound being analyzed, whether it is the free base or a salt, such as the hydrochloride, as this will affect the molecular formula and thus the theoretical elemental percentages.

Table 3: Theoretical Elemental Composition of this compound and its Hydrochloride Salt

| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Chlorine | % Oxygen |

| This compound | C₇H₉ClN₂O | 48.71 | 5.26 | 16.23 | 20.54 | 9.27 |

| This compound hydrochloride | C₇H₁₀Cl₂N₂O | 40.21 | 4.82 | 13.40 | 33.91 | 7.65 |

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Methoxyphenyl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands out as a primary computational tool for exploring the properties of (5-Chloro-2-methoxyphenyl)hydrazine and its related compounds. It provides a favorable balance between computational accuracy and efficiency, making it highly suitable for molecules of this nature.

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely accepted method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum. For a derivative of this compound, the electronic absorption spectrum calculated in the gas phase indicated a maximum absorption wavelength (λmax) at 360 nm. Such theoretical spectra are often compared with experimentally obtained data to validate the computational approach and to gain a more profound understanding of the molecule's electronic transitions.

Evaluation of Reaction Energetics, Transition States, and Activation Barriers

DFT calculations play a pivotal role in elucidating reaction mechanisms by assessing the energetics of different reaction pathways. This involves the identification of transition states and the calculation of activation barriers, which are fundamental to understanding reaction kinetics. A notable application is in the study of the Fischer indole (B1671886) synthesis, a classic reaction involving substituted phenylhydrazines. DFT has been employed to model the critical-sigmatropic rearrangement step of this reaction. These calculations can determine the activation energy, offering insights into how substituents on the phenylhydrazine (B124118) ring influence the reaction's rate and feasibility.

Advanced Computational Analyses

Beyond fundamental geometry and spectral predictions, advanced computational techniques offer deeper insights into the electronic behavior and reactivity of this compound and its derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy level is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. For a pyrazole (B372694) derivative of this compound, the HOMO was found to be localized on the pyrazole and benzene (B151609) rings, with the LUMO distributed across the entire molecule. The calculated HOMO-LUMO energy gap for this specific derivative was determined to be 4.40 eV.

FMO Parameters for a this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.76 |

| ELUMO | -1.36 |

| Energy Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, thereby predicting sites that are susceptible to electrophilic and nucleophilic attack. The MEP map employs a color gradient to illustrate the electrostatic potential on the molecular surface. Regions of high electron density (negative potential), shown in red, are prone to electrophilic attack, whereas electron-deficient regions (positive potential), depicted in blue, are likely targets for nucleophiles. In the analysis of a pyrazole derivative of this compound, the MEP map indicated that the most negative potential is concentrated around the nitrogen atoms of the pyrazole ring, suggesting these are the primary sites for electrophilic interactions. Conversely, the most electropositive regions were identified around the hydrogen atoms of the methyl groups.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the detailed investigation of close contacts between neighboring molecules. The analysis generates a three-dimensional surface, where different colors represent varying types of intermolecular interactions and their relative strengths.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the aforementioned derivative, the most significant contributions to the crystal packing were identified as:

| Intermolecular Contact | Contribution (%) |

| H···H | 32.1 |

| C···H/H···C | 23.1 |

| Cl···H/H···Cl | 15.2 |

| O···H/H···O | 12.8 |

| C···C | 9.0 |

These fingerprint plots are instrumental in deconvoluting the complex network of interactions, highlighting the specific atomic pairs that are most influential in the crystal structure. The intense red spots on the Hirshfeld surface, for instance, correspond to strong hydrogen bonding interactions, which are critical in determining the molecular conformation and packing. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electron density distribution in a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. By localizing the electron density into atomic and bonding orbitals, NBO analysis offers a chemically intuitive picture of the electronic structure.

Global Chemical Reactivity Descriptors (e.g., Electrophilicity-based Charge Transfer)

Global chemical reactivity descriptors are theoretical parameters derived from conceptual Density Functional Theory (DFT) that help in predicting the reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). The electrophilicity index, in particular, is a measure of the ability of a molecule to accept electrons.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to calculating these descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Theoretical calculations on various organic molecules have shown that these descriptors are invaluable for understanding their reactivity profiles. For example, a lower HOMO-LUMO gap generally implies higher reactivity. The electrophilicity-based charge transfer (ECT) can also be evaluated to predict the extent of charge transfer in a reaction.

Theoretical Studies on Tautomerism and Isomer Stability

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like this compound, which can potentially exist in different tautomeric forms. Theoretical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For hydrazone derivatives, the azo-hydrazone tautomerism is a well-documented phenomenon. Computational studies on similar systems have shown that the relative stability of the tautomers can be influenced by factors such as the nature of the substituents and the solvent environment. By calculating the Gibbs free energy of the different tautomeric forms, researchers can predict the predominant species under specific conditions.